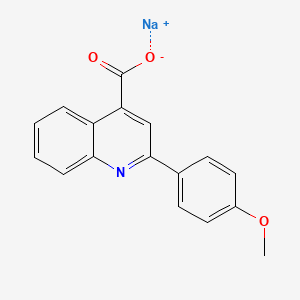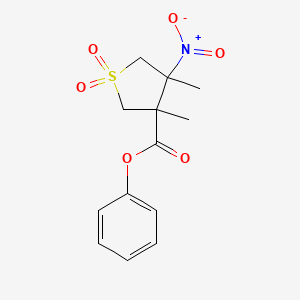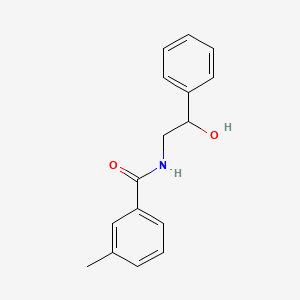
sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate (MQC-Na) is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MQC-Na belongs to the class of quinolinecarboxylates and is known for its anti-inflammatory and antioxidant properties.
Scientific Research Applications
Sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been found to scavenge free radicals and protect cells from oxidative stress-induced damage. Additionally, sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Mechanism of Action
The exact mechanism of action of sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the NF-κB signaling pathway and scavenging free radicals, respectively. sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been shown to scavenge free radicals and protect cells from oxidative stress-induced damage. It has also been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its therapeutic potential. Additionally, it exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for various research applications. However, one limitation of using sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate. One potential area of study is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate and its potential as an anticancer agent. Finally, exploring the potential of sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate as a neuroprotective agent is another area of future research.
Synthesis Methods
Sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate can be synthesized using a simple one-pot reaction between 4-methoxyaniline, 2-chloroquinoline-3-carboxylic acid, and sodium hydroxide. The reaction takes place in methanol at room temperature and the resulting product is sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate.
properties
IUPAC Name |
sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3.Na/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16;/h2-10H,1H3,(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVDITHJULPLNR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5207372.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5207385.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)
![1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5207405.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5207411.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207423.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5207438.png)

![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)
